3-(Ethanesulfonyl)-4-fluorobenzene-1-sulfonyl chloride
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Overview
Description
3-(Ethanesulfonyl)-4-fluorobenzene-1-sulfonyl chloride is an organosulfur compound with significant applications in organic synthesis and industrial chemistry. This compound is characterized by the presence of both ethanesulfonyl and sulfonyl chloride functional groups, which impart unique reactivity and versatility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethanesulfonyl)-4-fluorobenzene-1-sulfonyl chloride typically involves the sulfonation of 4-fluorobenzenesulfonyl chloride with ethanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound often employs large-scale sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(Ethanesulfonyl)-4-fluorobenzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.
Oxidation: Oxidative reactions can convert the sulfonyl chloride group to sulfonic acid derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, sulfonyl fluorides, and sulfonic acids, each with distinct properties and applications .
Scientific Research Applications
3-(Ethanesulfonyl)-4-fluorobenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 3-(Ethanesulfonyl)-4-fluorobenzene-1-sulfonyl chloride involves the reactivity of its sulfonyl chloride group. This group acts as an electrophile, readily reacting with nucleophiles to form covalent bonds. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: Similar in structure but with a methyl group instead of an ethyl group.
Toluene-4-sulfonyl chloride: Contains a toluene group, making it more hydrophobic and altering its solubility and reactivity.
Benzenesulfonyl chloride: Lacks the fluorine and ethanesulfonyl groups, resulting in different chemical properties and applications.
Uniqueness
3-(Ethanesulfonyl)-4-fluorobenzene-1-sulfonyl chloride is unique due to the presence of both ethanesulfonyl and fluorine substituents, which enhance its reactivity and versatility in various chemical transformations. This combination of functional groups makes it particularly valuable in the synthesis of complex molecules and specialty chemicals .
Properties
Molecular Formula |
C8H8ClFO4S2 |
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Molecular Weight |
286.7 g/mol |
IUPAC Name |
3-ethylsulfonyl-4-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C8H8ClFO4S2/c1-2-15(11,12)8-5-6(16(9,13)14)3-4-7(8)10/h3-5H,2H2,1H3 |
InChI Key |
PTSPVANPLZKMPX-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)F |
Origin of Product |
United States |
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